Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-
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Overview
Description
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- is a chemical compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethylsulfonyl group and a fluorine atom
Preparation Methods
The synthesis of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- typically involves the introduction of the chlorodifluoromethylsulfonyl group onto a benzene ring followed by the substitution of a hydrogen atom with a fluorine atom. One common method involves the use of difluoromethylation reagents and sulfonyl chlorides under specific reaction conditions. Industrial production methods may involve large-scale reactions using optimized catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorodifluoromethylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- involves its ability to participate in various chemical reactions due to the presence of the reactive chlorodifluoromethylsulfonyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or polymer production.
Comparison with Similar Compounds
Similar compounds to Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- include:
(Chlorodifluoromethyl)sulfonylbenzene: This compound has a similar structure but lacks the fluorine atom, making it less reactive in certain chemical reactions.
Difluoromethylsulfonylbenzene: Another related compound that differs in the positioning of the substituents on the benzene ring.
The uniqueness of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVIICBRVNXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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